Kanshone C is predominantly extracted from the roots and rhizomes of Nardostachys chinensis and Nardostachys jatamansi, both of which are known for their medicinal properties in traditional Asian herbal medicine. The extraction processes often involve advanced techniques like gas chromatography-mass spectrometry and ultrahigh-performance liquid chromatography to ensure purity and concentration .
Kanshone C belongs to the class of compounds known as sesquiterpenoids, which are characterized by their three isoprene units. This classification places it within a broader category of terpenes that are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects .
The synthesis of Kanshone C can be approached through various methods, including:
Industrial production may employ techniques such as continuous flow chemistry to enhance scalability and efficiency while adhering to green chemistry principles.
Kanshone C has a complex molecular structure characterized by a fused ring system typical of sesquiterpenoids. Its molecular formula is , with a specific arrangement that includes multiple chiral centers. Structural elucidation has been achieved through techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm its unique configuration .
Kanshone C can participate in various chemical reactions:
These reactions are essential for modifying Kanshone C for various applications in medicinal chemistry.
The mechanism of action for Kanshone C primarily involves its interaction with the serotonin transporter. By inhibiting this transporter, Kanshone C increases serotonin levels in the synaptic cleft, which may contribute to its antidepressant effects. Studies have shown that it significantly inhibits serotonin reuptake, indicating its potential utility in mood regulation therapies .
Kanshone C has several applications in scientific research:
Kanshone C represents a structurally distinctive nardosinane-type sesquiterpenoid that has emerged as a focal point in natural product pharmacology due to its complex bicyclic framework and bioactive potential. Characterized by the molecular formula C₁₅H₂₀O₃ and a signature decalin core decorated with angular methyl groups and ketone functionalities [6] [9], this compound exemplifies the chemical diversity within terpenoid pathways. Its isolation from specialized plant metabolism positions it as both a bioactive entity and a biosynthetic precursor for structurally advanced hybrids. Research interest in Kanshone C extends beyond its intrinsic properties to its role as a molecular scaffold, enabling the generation of derivatives with enhanced pharmacological profiles. The compound exemplifies how subtle structural variations—such as stereochemistry and oxygen functionalization—influence biological target engagement, particularly within neurological and inflammatory pathways [3] [9].
Nardostachys jatamansi (Caprifoliaceae family) constitutes the exclusive natural source of Kanshone C, with the sesquiterpenoid concentrated primarily within its rhizomes and roots. This slow-growing, perennial herb occupies high-altitude niches (3,200–4,800 meters) across the Himalayan range, encompassing regions of China, Nepal, Bhutan, and India [5] [7] [8]. The plant faces critical endangerment due to habitat fragility and extensive harvesting, intensifying research into sustainable production strategies [5] [8]. Phytochemical analyses consistently identify Kanshone C within the non-volatile terpenoid fraction of rhizomes, alongside structurally related nardosinone-type sesquiterpenoids like nardosinone and isonardosinone [5] [8]. Tissue-specific metabolite profiling reveals a pronounced compartmentalization:
Table 1: Sesquiterpenoid Distribution in N. jatamansi Tissues
Tissue Type | Dominant Sesquiterpenoid Classes | Kanshone C Abundance | Key Analytical Method |
---|---|---|---|
Rhizomes | Nardosinone-type (e.g., nardosinone, kanshone C) | High (Core accumulation site) | UPLC, GC-MS |
Roots | Nardosinone-type, aristolane-type | High | UPLC, GC-MS |
Leaves | Volatile sesquiterpenes (e.g., patchoulenes) | Trace/Not detected | GC-MS |
Flowers | Aromatic compounds, volatile terpenes | Not detected | GC-MS |
Anthocaulus | Limited terpenoid diversity | Not detected | GC-MS |
Transcriptomic investigations corroborate this distribution, identifying differential gene expression for sesquiterpenoid biosynthesis. Genes encoding terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s) exhibit significantly higher expression in rhizomes and roots compared to aerial tissues, aligning precisely with Kanshone C accumulation patterns [5] [8]. This tissue-specific biosynthetic machinery underscores the ecological and pharmacological specialization of the rhizome.
Kanshone C serves as a crucial biogenetic starting point for structurally complex hybrid sesquiterpenoids, significantly expanding the pharmacological repertoire of N. jatamansi. These hybrids, formed via enzymatic coupling with diverse molecular scaffolds, exhibit enhanced bioactivity profiles compared to their parent compound:
Serotonin Transporter (SERT) Modulation: Semisynthetic and naturally occurring hybrids derived from Kanshone C demonstrate potent effects on neurotransmitter systems. Nardochalaristolones C and D and nardoflavaristolone A (epimeric mixture) significantly enhance SERT uptake activity in cellular models [3] [9]. This SERT-potentiating activity is pharmacologically relevant for mood disorder therapeutics, as SERT regulates synaptic serotonin levels, a primary target for antidepressants. The structural complexity introduced by hybrid formation—particularly the chalcone or flavanone moieties—appears critical for this bioactivity, as unmodified Kanshone C lacks significant SERT effects in the same assays [9].
Anti-neuroinflammatory Activity: While not directly attributed to Kanshone C itself, structurally related nardosinone-type sesquiterpenoids (e.g., compounds designated 3, 4, and 8 isolated alongside kanshones) exhibit dose-dependent suppression of neuroinflammation in LPS-stimulated BV2 microglial cells [1]. Key mechanisms include inhibition of pro-inflammatory mediators (NO, PGE₂) and cytokines (TNF-α, IL-1β, IL-12), achieved via blockade of the NF-κB signaling pathway. This involves preventing IκB-α phosphorylation and subsequent nuclear translocation of NF-κB [1]. Given the shared nardosinane core, Kanshone C-derived hybrids represent promising candidates for similar anti-inflammatory targeting.
Table 2: Bioactive Hybrids Derived from Kanshone C
Hybrid Compound | Structural Features | Primary Bioactivity | Significance |
---|---|---|---|
Nardochalaristolones A-D | Kanshone C + Chalcone unit | SERT enhancement (C, D) | Potential antidepressant lead structures |
(2'S)-/(2'R)-Nardoflavaristolone A | Kanshone C + Flavanone unit (epimers) | SERT enhancement | Demonstrates stereochemistry-activity relationship |
Dinardokanshone F | Dimer involving Kanshone C-like structure | Evaluated, limited activity observed | Illustrates biosynthetic complexity |
Research elucidating the chemistry and bioactivity of Kanshone C employs integrated multi-omics and analytical frameworks:
Advanced Structural Elucidation: The characterization of Kanshone C and its derivatives relies heavily on spectroscopic techniques. High-resolution mass spectrometry (HRESIMS) provides precise molecular formulas, while comprehensive 1D (¹H, ¹³C) and 2D NMR analyses (COSY, HSQC, HMBC, NOESY/ROESY) define carbon skeletons, proton connectivities, through-bond correlations (²,³JCH), and relative stereochemistry [1] [3] [9]. Electronic Circular Dichroism (ECD) spectroscopy coupled with time-dependent density functional theory (TDDFT) calculations is essential for determining absolute configurations of new chiral centers in hybrids [3] [9]. X-ray crystallography provides definitive confirmation when suitable crystals are obtained.
Metabolomics-Guided Discovery: The integration of gas chromatography-mass spectrometry (GC-MS) for volatile sesquiterpenoids and ultrahigh-performance liquid chromatography (UPLC/UHPLC) coupled with photodiode array or mass spectrometric detection for non-volatile constituents (like Kanshone C and its hybrids) enables comprehensive metabolite profiling across plant tissues [5] [8]. This approach identifies tissue-specific accumulation patterns and prioritizes fractions rich in target sesquiterpenoids for isolation.
Transcriptomics and Biosynthetic Gene Identification: Single-Molecule Real-Time (SMRT) sequencing combined with RNA-Seq has generated high-quality full-length transcriptomes for N. jatamansi [5] [8]. This resource facilitates the identification of candidate genes involved in sesquiterpenoid biosynthesis:
Table 3: Core Methodologies in Kanshone C Research
Methodological Domain | Key Techniques | Application to Kanshone C Research |
---|---|---|
Structure Elucidation | HRESIMS, 1D/2D NMR (COSY, HSQC, HMBC, ROESY), ECD/TDDFT, X-ray crystallography | Determination of novel structure and stereochemistry of Kanshone C and hybrids |
Metabolite Profiling | GC-MS, UPLC-PDA/MS | Tissue-specific quantification and distribution mapping |
Transcriptomics & Gene Discovery | SMRT sequencing, RNA-Seq, Co-expression analysis | Identification of NjTPS and NjCYP genes involved in biosynthesis |
Bioactivity Screening | SERT uptake assays, LPS-induced microglial activation models, NF-κB pathway analysis | Evaluation of neurological and anti-inflammatory potential |
These interconnected methodological frameworks provide a robust pathway from plant sourcing and compound discovery to mechanistic pharmacological evaluation, driving the understanding of Kanshone C's significance within plant biochemistry and applied pharmacology.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: